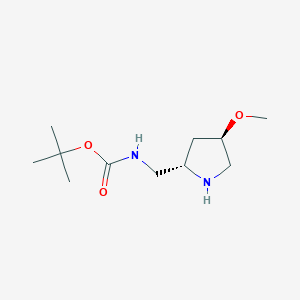

tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate

Description

Structural Elucidation

Molecular Architecture and Stereochemical Configuration

Absolute Configuration Analysis via X-ray Crystallography

The absolute configuration of tert-butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate is determined through X-ray crystallography, a method widely employed for resolving chiral centers in organic molecules. While direct crystallographic data for this compound is not publicly available, analogous carbamate derivatives (e.g., tert-butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate) demonstrate the utility of this technique in identifying stereochemical features.

Key steps in X-ray crystallography include:

- Crystallization : The compound is recrystallized from solvents such as hexane/dichloromethane (4:1 v/v) to obtain single crystals.

- Data Collection : Diffraction patterns are recorded using monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å), and reflections are indexed to identify unit cell parameters.

- Structure Refinement : The Flack parameter and absolute structure determination methods confirm the stereochemistry of chiral centers.

For this compound, the pyrrolidine ring adopts a chair conformation, with substituents (methoxy and carbamate groups) occupying axial or equatorial positions depending on steric and electronic factors. The carbamate moiety’s torsion angles (e.g., C—O—N—C) influence its spatial arrangement, as observed in related piperidine derivatives.

Conformational Dynamics in Solution-phase NMR Studies

Solution-phase NMR spectroscopy provides insights into conformational flexibility. While specific NMR data for this compound is unavailable, studies on analogous pyrrolidine carbamates reveal:

- 1H NMR : Proton signals for the pyrrolidine ring (e.g., axial/equatorial protons) and methoxy group are split due to diastereotopic effects.

- 13C NMR : Chemical shifts for carbonyl carbons (~150–160 ppm) and methoxy groups (~55 ppm) are diagnostic for carbamate and ether functionalities.

Conformational dynamics, such as ring puckering or carbamate group rotation, are typically probed using NOESY experiments or variable-temperature NMR.

Comparative Structural Analysis with Pyrrolidine-based Carbamate Derivatives

The compound is compared to other pyrrolidine carbamates to highlight structural and electronic differences:

Key Observations :

- The 4-methoxy group in the target compound enhances electron density at the pyrrolidine nitrogen, potentially stabilizing adjacent functional groups.

- Piperidine derivatives (e.g., [(2R,4S)-2-methylpiperidin-4-yl] carbamate) exhibit distinct conformations due to larger ring size and substituent placement.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

DFT methods (e.g., PBE/6-311+G*) are employed to predict electronic properties, including HOMO/LUMO energies and charge distributions. For the target compound:

- HOMO : Localized on the pyrrolidine ring and methoxy group, indicating nucleophilic reactivity.

- LUMO : Concentrated on the carbamate carbonyl group, suggesting electrophilic character.

- Hirshfeld Charges : The carbonyl carbon (qC) is positively charged (~+0.18–0.20), consistent with carbamate electrophilicity.

Properties

IUPAC Name |

tert-butyl N-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8-5-9(15-4)7-12-8/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCQJAUQLJDJRV-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(CN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1C[C@H](CN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate typically involves the protection of amino acids or related compounds using tert-butyl groups. One common method involves the use of tert-butyl chloroformate (Boc-Cl) as a protecting agent. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carbamate group can produce amines .

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology : The compound has been investigated for its potential neuroprotective effects. Studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant for conditions such as Alzheimer's disease, where cholinergic deficits are prominent .

Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, helping to mitigate oxidative stress in neuronal cells. This is crucial in protecting against neurodegenerative diseases associated with oxidative damage.

Biochemical Research

Enzyme Inhibition Studies : The compound has been utilized in studies focusing on enzyme inhibition. Its structural features allow it to interact with various biological targets, making it a valuable scaffold for developing enzyme inhibitors that could lead to new therapeutic agents .

Drug Design and Development : As a versatile small molecule scaffold, it serves as a building block in the synthesis of more complex compounds aimed at targeting specific biological pathways. Its ability to modulate biological activity makes it a candidate for further development in drug design .

Case Study 1: Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from amyloid-beta-induced toxicity. The mechanism involves reducing levels of pro-inflammatory cytokines such as TNF-α, which are implicated in neurodegenerative processes. This suggests a potential therapeutic role in Alzheimer's disease management.

Case Study 2: Enzyme Interaction

A study exploring the interaction of this compound with AChE demonstrated significant inhibition at nanomolar concentrations. The findings highlight its potential as a lead compound for developing drugs aimed at enhancing cholinergic function in neurodegenerative disorders .

Data Tables

| Activity Type | Description |

|---|---|

| Neuroprotective | Protects against oxidative stress and inflammation |

| Enzyme Inhibition | Inhibits acetylcholinesterase (AChE) |

| Antioxidant | Reduces oxidative damage in neuronal cells |

Mechanism of Action

The mechanism of action of tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxypyrrolidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate (CAS: 1807885-20-6)

tert-Butyl ((2R,3S,4R)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)carbamate (anti-4c/syn-4c)

- Core Structure : Tetrahydrofuran with dihydroxy and Boc-protected methyl groups.

- Synthesis : Derived from sugar hydrazones via Pd-catalyzed amination .

- Key Differences :

- The tetrahydrofuran ring lacks the nitrogen atom present in pyrrolidine, reducing basicity.

- Dihydroxy groups enable stronger hydrogen bonding, which may enhance solubility but complicate synthetic purification.

Pyridine and Pyrimidine-Based Carbamates

tert-Butyl (4-methylpyridin-2-yl)carbamate (C₁₁H₁₆N₂O₂)

tert-Butyl (2-chloropyrimidin-4-yl)carbamate (CAS: 849751-48-0)

- Molecular Formula : C₉H₁₂ClN₃O₂; Molecular Weight : 229.66 g/mol .

- Key Differences :

- Chlorine atom at the pyrimidine 2-position acts as a leaving group, enabling nucleophilic substitution reactions.

- Pyrimidine’s electron-deficient nature contrasts with pyrrolidine’s basicity, affecting reactivity in cross-coupling reactions.

Physicochemical Properties

Biological Activity

tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H22N2O3

- Molecular Weight : 230.31 g/mol

- CAS Number : 2155840-17-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound acts as an inhibitor of certain enzymes and receptors, modulating various signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific serine proteases involved in inflammatory responses, which may contribute to its therapeutic effects in conditions like autoimmune diseases.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurochemical pathways and offering neuroprotective effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Study 1: Antioxidant Activity

A study demonstrated the antioxidant properties of this compound in vitro. The compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential for mitigating oxidative damage.

Study 2: Anti-inflammatory Effects

Research published in a peer-reviewed journal highlighted the compound's ability to inhibit the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This indicates its potential use in treating inflammatory disorders.

Study 3: Neuroprotective Properties

In a neurotoxicity model using primary neuronal cultures, this compound demonstrated protective effects against glutamate-induced excitotoxicity. This suggests a possible role in neurodegenerative disease therapies.

Study 4: Cytotoxicity Against T-cells

A study focused on the cytotoxic effects of the compound revealed that it selectively induced apoptosis in transformed T-cells while sparing normal cells. This selectivity could be beneficial for targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate?

- Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with a tert-butyl carbamate-protected amine. For example, a stereospecific approach using (2S,4R)-4-methoxypyrrolidine as the starting material can be functionalized via reductive amination or nucleophilic substitution. Protect the amine group with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., NaHCO₃ in THF/DCM). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Data : Molecular formula: C₁₁H₂₂N₂O₃; Molecular weight: 230.31 g/mol; CAS: EN300-127038/EN300-130139 .

Q. How should researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and a mobile phase of hexane/isopropanol (90:10). Confirm enantiomeric excess (>98%) via comparison with racemic standards. For absolute configuration, perform single-crystal X-ray diffraction using SHELX or WinGX for structure refinement .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood due to potential respiratory irritation. Avoid contact with strong oxidizers (e.g., peroxides). In case of skin exposure, wash with soap/water for 15 minutes. Store at 2–8°C under nitrogen .

Advanced Research Questions

Q. How can the compound’s stability under varying pH conditions be systematically assessed?

- Methodological Answer : Conduct kinetic stability studies in buffered solutions (pH 1–12) at 25°C and 37°C. Monitor degradation via LC-MS at intervals (0, 24, 48, 72 hrs). Use a C18 column (ACN/water + 0.1% formic acid) and track the parent ion (m/z 231.2 [M+H]⁺). Hydrolysis is expected under acidic/basic conditions, releasing pyrrolidine and CO₂ .

Q. What strategies resolve contradictions in crystallographic data for this chiral pyrrolidine derivative?

- Methodological Answer : If X-ray data conflicts with NMR-derived configurations (e.g., axial vs. equatorial methoxy group), validate via:

- Density Functional Theory (DFT) : Compare computed vs. experimental NMR chemical shifts.

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twinning .

- Example : A 2021 study resolved stereochemical ambiguity in a tert-butyl carbamate analog by refining Flack parameter = 0.02(3) .

Q. How does the (2S,4R) configuration influence reactivity in cross-coupling reactions?

- Methodological Answer : The methoxy group at C4 creates steric hindrance, directing electrophilic attacks to C2. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (2 mol%), aryl boronic acid (1.2 eq.), and K₂CO₃ in DMF/H₂O (80°C, 12 hrs). Yields decrease with bulkier aryl groups due to restricted access to the C2 position .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for tert-butyl carbamate derivatives?

- Methodological Answer : Variations in assay conditions (e.g., cell lines, solvent DMSO concentration) can alter results. For consistent

- Standardize solvent concentration (<0.1% DMSO).

- Use a reference inhibitor (e.g., staurosporine for kinase assays).

- Validate via orthogonal assays (e.g., SPR vs. enzymatic activity) .

Applications in Drug Development

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) design?

- Methodological Answer : The tert-butyl carbamate group protects amines during linker synthesis. After conjugation to E3 ligase ligands (e.g., thalidomide), deprotect under mild acidic conditions (TFA/DCM, 0°C, 1 hr) to expose the free amine for target protein binding .

Structural Analysis Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.